2-fluoro-6-iodo-N-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-iodo-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO/c1-11-8(12)7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFFALVMIKDLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 2 Fluoro 6 Iodo N Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. A complete NMR analysis of 2-fluoro-6-iodo-N-methylbenzamide would involve a combination of one-dimensional and two-dimensional experiments.
Proton (¹H) NMR Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum would be expected to provide key information about the number of different types of protons and their connectivity. The aromatic region would likely show complex multiplets due to the coupling between the aromatic protons and the fluorine atom. The N-methyl group would be expected to appear as a doublet due to coupling with the adjacent N-H proton, which itself would likely be a broad singlet or a quartet depending on the solvent and concentration.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| Aromatic-H | 7.0 - 8.0 | m | J(H,H), J(H,F) |
| NH | 6.0 - 8.0 | br s or q | J(H,H) |
| CH₃ | 2.8 - 3.2 | d | J(H,H) |
Carbon (¹³C) NMR Chemical Shifts and Connectivity
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atoms attached to the electronegative fluorine and iodine atoms, as well as the carbonyl carbon, would be expected to have distinct chemical shifts.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 160 - 170 |
| C-F | 155 - 165 (d, ¹J(C,F)) |
| C-I | 90 - 100 |
| Aromatic-C | 120 - 140 |
| CH₃ | 25 - 35 |
Fluorine (¹⁹F) NMR Spectroscopic Probing of Electronic Environment
¹⁹F NMR is a highly sensitive technique for probing the local electronic environment of the fluorine atom. The chemical shift of the fluorine signal would be indicative of the electronic effects of the iodine and amide substituents on the aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would establish the connectivity between coupled protons, particularly within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, confirming the elemental composition of this compound (C₈H₇FINO). The exact mass is listed as 278.95563. Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the loss of the methyl group, the amide group, and the halogen atoms.
Expected Fragmentation Data:
| Fragment Ion (m/z) | Possible Identity |
| [M]+ | C₈H₇FINO⁺ |
| [M - CH₃]+ | C₇H₄FINO⁺ |
| [M - CONHCH₃]+ | C₇H₄FI⁺ |
| [M - I]+ | C₈H₇FNO⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in the molecule.
Expected Vibrational Frequencies:
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch (Amide I) | 1630 - 1680 | 1630 - 1680 |
| N-H Bend (Amide II) | 1510 - 1570 | - |
| C-F Stretch | 1000 - 1400 | 1000 - 1400 |
| C-I Stretch | 500 - 600 | 500 - 600 |
X-ray Crystallography for Solid-State Structural Elucidation
A comprehensive search for X-ray crystallographic data on this compound did not yield specific structural elucidation for this compound. While the solid-state architecture of this particular molecule remains uncharacterized by X-ray diffraction, analysis of closely related structures provides valuable insights into the potential intermolecular interactions and crystalline packing that might be observed.
Studies on similar halogenated benzamides reveal common motifs in their crystal structures. For instance, the crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide show that molecules are often linked by N—H⋯O hydrogen bonds, forming chains. researchgate.net In the case of the 3-fluoro derivative, these chains are further connected by C—H⋯O hydrogen bonds, creating layered structures. researchgate.net Additionally, halogen⋯halogen interactions, such as Br⋯Br and I⋯I contacts, play a significant role in the packing of the bromo and iodo analogues, respectively, leading to the formation of ribbons. researchgate.net
Furthermore, the dihedral angle between the two aromatic rings is a key structural parameter in these types of compounds. In one example, two independent molecules in the asymmetric unit exhibited different dihedral angles between the benzene (B151609) rings. researchgate.net
In a related compound, 2-chloro-4-fluoro-N-phenylbenzamide, the molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov The table below presents the crystallographic data for this similar compound, illustrating the type of information that would be obtained from an X-ray crystallographic analysis of this compound.
Table 1. Crystal Data and Structure Refinement for 2-Chloro-4-fluoro-N-phenylbenzamide nih.gov
| Parameter | Value |
| Empirical Formula | C₁₃H₉ClFNO |
| Formula Weight | 249.66 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 22.262 (3) |
| b (Å) | 5.6452 (6) |
| c (Å) | 9.6743 (12) |
| β (°) | 105.832 (2) |
| Volume (ų) | 1169.7 (2) |
| Z | 4 |
| Temperature (K) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg/m³) | 1.419 |
| Absorption Coefficient (mm⁻¹) | 0.32 |
| Final R indices [I > 2σ(I)] | R₁ = 0.032, wR₂ = 0.079 |
| R indices (all data) | R₁ = 0.037, wR₂ = 0.082 |
Data obtained for a structurally related compound, not this compound.
The detailed structural information, including bond lengths, bond angles, and torsional angles, that would be derived from the X-ray crystallographic data of this compound would be crucial for a complete understanding of its solid-state conformation and for correlating its structure with its physicochemical properties. The presence of the fluorine, iodine, and N-methylamide substituents would likely lead to a unique and complex network of intermolecular interactions, influencing its crystal packing.
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 6 Iodo N Methylbenzamide
Reactivity of the Aryl Iodide Moiety
The carbon-iodine (C-I) bond is a prominent feature of 2-fluoro-6-iodo-N-methylbenzamide, largely defining its reactivity profile. The inherent weakness and high polarizability of the C-I bond render the iodine atom an excellent leaving group, making this position a prime site for synthetic modification.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The aryl iodide functionality serves as a versatile anchor for the construction of carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the assembly of complex molecular frameworks.
Suzuki Coupling: In a Suzuki coupling, the aryl iodide of this compound can be efficiently coupled with organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. This reaction is a powerful method for forming biaryl structures, yielding 2-fluoro-6-aryl-N-methylbenzamide derivatives. The catalytic cycle typically proceeds through an oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the biaryl product.
Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon triple bond by reacting the aryl iodide with a terminal alkyne. This transformation is generally catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base. The application of this reaction to this compound results in the synthesis of 2-fluoro-6-alkynyl-N-methylbenzamides, which are valuable precursors for more complex conjugated systems.
Heck Reaction: The Heck reaction provides a means to form a new carbon-carbon double bond through the palladium-catalyzed reaction of the aryl iodide with an alkene. The reaction of this compound with various alkenes, such as styrenes or acrylates, leads to the formation of 2-fluoro-6-vinyl-N-methylbenzamide derivatives. The regioselectivity of the alkene addition can often be controlled by the specific reaction conditions and the ligands employed.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Product Type |
| Suzuki | Arylboronic Acid | 2-Fluoro-6-aryl-N-methylbenzamide |
| Sonogashira | Terminal Alkyne | 2-Fluoro-6-alkynyl-N-methylbenzamide |
| Heck | Alkene | 2-Fluoro-6-vinyl-N-methylbenzamide |
Hypervalent Iodine Reactivity and Transformations
The iodine atom in this compound can be oxidized to higher valence states, such as +3 or +5, to generate hypervalent iodine reagents. These reagents are prized in organic synthesis for their unique reactivity and are considered more environmentally benign alternatives to many heavy metal oxidants.
The oxidation of this compound can be accomplished using various oxidizing agents. The resulting hypervalent iodine(III) species, such as a diaryliodonium salt, can then act as an electrophilic arylating agent. This allows for the transfer of the 2-fluoro-6-(N-methylcarbamoyl)phenyl group to a diverse range of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) at the Iodine-Bearing Carbon
While nucleophilic aromatic substitution (SNAr) is more commonly associated with aryl fluorides and chlorides, it can also occur at the iodine-bearing carbon of this compound, especially with soft nucleophiles. The electron-withdrawing N-methylamide group ortho to the iodine atom can activate the aromatic ring towards nucleophilic attack. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The success of this substitution is dependent on the nucleophile's strength, the solvent, and the reaction temperature.
Reactivity of the Aryl Fluoride (B91410) Moiety
The fluorine atom in this compound imparts distinct reactivity to the molecule due to its high electronegativity and small size.
Directed C-H Functionalization Mediated by Fluorine
The fluorine atom can serve as a directing group in C-H functionalization reactions, a strategy that enables the direct conversion of C-H bonds into new functional groups. This approach is highly valued for its atom economy and efficiency.
In the case of this compound, the fluorine atom can direct the metalation of the adjacent C-H bond at the C3 position. The use of a strong base, such as an organolithium reagent, can generate a lithiated intermediate that can then be reacted with various electrophiles to introduce new substituents. Transition metal-catalyzed C-H functionalization reactions can also be directed by the fluorine atom, often in concert with the adjacent amide group, to achieve high regioselectivity.
Nucleophilic Aromatic Substitution of Fluorine
The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing character of both the fluorine atom and the ortho-N-methylamide group activates the carbon atom to which the fluorine is attached, making it a target for nucleophilic attack.
In this reaction, a nucleophile attacks the carbon bearing the fluorine, forming a Meisenheimer complex. The fluoride ion is then expelled as a good leaving group. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed, allowing for the introduction of a wide array of functional groups at the C2 position. Generally, the C-F bond is more susceptible to SNAr than the C-I bond due to the greater electronegativity of fluorine.
Reactivity of the N-Methylbenzamide Functional Group
The N-methylbenzamide moiety in this compound presents several potential sites for chemical transformation, primarily centered around the amide N-H bond and the carbonyl group. The reactivity of this group is modulated by the presence of the two ortho-substituents on the aromatic ring.
Amide N-H Activation and Derivatization
The N-H bond of the secondary amide in this compound is a site for potential activation and subsequent derivatization. This reactivity is influenced by the formation of intramolecular hydrogen bonds and can be exploited in various transition metal-catalyzed reactions.
Computational and NMR studies on model compounds such as ortho-fluoro- and ortho-chloro-N-methylbenzamide have shed light on the conformational preferences and the strength of intramolecular hydrogen bonding. nih.gov In non-protic solvents, the ortho-fluoro substituent can act as a hydrogen bond acceptor for the amide proton. nih.gov This interaction, while weaker than that observed with an ortho-methoxy group, still imposes a degree of rigidity on the amide backbone. nih.gov This conformational constraint can influence the accessibility and reactivity of the N-H bond. In protic solvents, the prevalence of these intramolecularly hydrogen-bonded conformations is significantly reduced. nih.gov
The activation of the N-H bond is a key step in many C-N bond-forming reactions. While direct experimental data on the N-H activation of this compound is limited, analogous systems demonstrate the feasibility of such transformations. For instance, copper-catalyzed cross-dehydrogenative coupling reactions have been developed for the synthesis of multisubstituted ureas, involving the activation of C-H bonds in formamides and N-H bonds in N-alkoxy amides. nih.gov Furthermore, transition metal-catalyzed C-N bond activation has emerged as a strategy for forming new C-C and C-N bonds, where an inert C-N bond is converted into a more reactive C-M or N-M species. acs.org These examples suggest that the N-methylamide group in this compound could potentially undergo similar derivatization reactions, such as N-arylation or N-alkylation, under appropriate catalytic conditions.
Hydrolysis and Transamidation Reactions
The hydrolysis of the amide bond in this compound to the corresponding carboxylic acid and methylamine (B109427) is a plausible transformation, although the steric hindrance imposed by the two ortho substituents is expected to significantly impact the reaction rate. Early studies on the hydrolysis of di-ortho-substituted benzamides indicated that the presence of these substituents retards the rate of hydrolysis. rsc.org More recent kinetic studies on the alkaline hydrolysis of ortho-substituted phenyl benzoates have further quantified these steric effects. researchgate.net
The general mechanism for the alkaline hydrolysis of amides involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to yield the carboxylate and the amine. The bulky iodine and fluorine atoms at the ortho positions in this compound would sterically hinder the approach of the nucleophile to the carbonyl center, thereby increasing the activation energy and slowing down the rate of hydrolysis compared to less substituted benzamides.
Transamidation, the exchange of the amine portion of an amide with another amine, is another potential reaction of the N-methylbenzamide group. These reactions can be catalyzed by acids, bases, or transition metals. The steric hindrance from the ortho substituents in this compound would also be expected to play a significant role in the feasibility and rate of transamidation reactions.
Regio- and Chemoselectivity in Complex Reaction Systems
In complex reaction systems, particularly transition metal-catalyzed cross-coupling reactions, the presence of multiple reactive sites in this compound—namely the C-I bond, the C-F bond, and potentially C-H bonds on the aromatic ring—raises important questions of regio- and chemoselectivity.
The overwhelming determinant of chemoselectivity in palladium-catalyzed cross-coupling reactions involving aryl halides is the relative bond strength of the carbon-halogen bonds. The established trend for the ease of oxidative addition to a low-valent palladium center is C-I > C-Br > C-Cl >> C-F. core.ac.uk This is due to the decreasing bond dissociation energy down the halogen group. Consequently, in reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, the C-I bond in this compound is expected to be overwhelmingly more reactive than the C-F bond.
Numerous studies on polyhalogenated aromatic and heteroaromatic substrates confirm this selectivity. For example, in the Buchwald-Hartwig amination of dihalopyridines, selective substitution of one halogen can be achieved. researchgate.net A nickel-catalyzed Buchwald-Hartwig type amination has been shown to be highly selective for aryl iodides in the presence of aryl chlorides and bromides. nih.gov Similarly, regioselective Suzuki-Miyaura coupling reactions have been developed for 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, demonstrating that different halogens can be discriminated based on their reactivity. researchgate.net
The directing effect of the ortho-fluoro substituent could also play a role in certain C-H activation reactions. The fluorine atom is known to enhance the reactivity of ortho C-H bonds towards transition metal centers, which can be exploited for direct functionalization. Current time information in Merrimack County, US.wikipedia.org However, in the context of cross-coupling reactions with the much more labile C-I bond present, C-H activation is unlikely to be a competing pathway.
The table below summarizes the expected selectivity in common palladium-catalyzed cross-coupling reactions for this compound based on the principles outlined above.
| Reaction Type | Expected Reactive Site | Rationale |
| Suzuki-Miyaura Coupling | C-I bond | The C-I bond is significantly weaker and more susceptible to oxidative addition to Pd(0) than the C-F bond. |
| Buchwald-Hartwig Amination | C-I bond | High selectivity for the oxidative addition of the C-I bond over the C-F bond is a well-established principle in this reaction. wikipedia.org |
| Heck Reaction | C-I bond | The initial oxidative addition step strongly favors the weaker C-I bond. |
| Sonogashira Coupling | C-I bond | Similar to other palladium-catalyzed cross-couplings, the reaction is initiated by the selective activation of the C-I bond. |
| Carbonylation | C-I bond | The insertion of carbon monoxide typically follows the selective oxidative addition at the C-I bond. |
Computational Chemistry and Theoretical Investigations of 2 Fluoro 6 Iodo N Methylbenzamide
Quantum Chemical Calculations of Electronic Structure and Energetics
No specific DFT studies on the ground state of 2-fluoro-6-iodo-N-methylbenzamide were found in the performed search.
No specific analysis of FMOs or reactivity indices for this compound was found.
Mechanistic Pathway Elucidation through Transition State Calculations
No studies on the prediction of reaction selectivity for this compound through transition state calculations were identified.
No information regarding the modeling of solvent effects or catalytic cycles involving this compound was available in the search results.
Structure-Reactivity Relationship Studies via Computational Descriptors
No structure-reactivity relationship studies using computational descriptors for this compound were found.
Conformational Analysis and Intramolecular Interactions
The conformational landscape of this compound is dictated by the rotational barriers around the phenyl-carbonyl (Car-C=O) and carbonyl-nitrogen (C-N) bonds, as well as by the steric and electronic effects of the ortho-substituents. While direct computational studies on this compound are not extensively available in the public domain, a comprehensive understanding of its conformational preferences and intramolecular interactions can be inferred from detailed theoretical and experimental studies on closely related analogues, particularly ortho-fluoro-N-methylbenzamide and ortho-iodobenzamide.
The primary intramolecular interaction expected to govern the conformation of this compound is a hydrogen bond between the fluorine atom and the amide N-H proton (C-F···H-N). mdpi.comacs.orgnih.gov This interaction significantly influences the orientation of the N-methylamide group relative to the phenyl ring.
In a foundational study on ortho-fluoro-N-methylbenzamide, a combination of computational methods and NMR spectroscopy revealed that the molecule predominantly adopts a conformation where the amide N-H group is oriented toward the fluorine atom, forming a six-membered pseudo-ring. acs.orgnih.gov This intramolecular hydrogen bond provides a measurable degree of rigidity to the molecule's backbone. acs.orgnih.gov The presence of this hydrogen bond leads to a preference for a specific range of dihedral angles. For ortho-fluoro-N-methylbenzamide, computational studies have quantified the distribution of the Car-Car-C=O-N dihedral angle, showing a strong preference for conformations that facilitate this intramolecular hydrogen bonding. acs.org
The introduction of an iodine atom at the 6-position is expected to introduce significant steric hindrance, which will further constrain the conformational freedom of the molecule. Structural analyses of ortho-iodobenzamides have shown that the presence of the bulky iodine atom forces the amide group to rotate out of the plane of the aromatic ring. nih.govresearchgate.net For instance, in 2-iodobenzamide, the aromatic ring is inclined to the plane of the amide group by approximately 44.4°. nih.govresearchgate.net A similar, or even more pronounced, out-of-plane rotation would be anticipated for this compound.
The interplay between the attractive C-F···H-N hydrogen bond and the repulsive steric interactions from the iodine atom likely results in a well-defined, non-planar global minimum energy conformation. The N-H bond would be directed towards the fluorine atom, while the entire N-methylamide group would be twisted with respect to the phenyl ring to alleviate steric clashes with the large iodine substituent.
The strength and prevalence of the intramolecular hydrogen bond are also highly dependent on the solvent environment. In non-protic solvents, the intramolecular C-F···H-N hydrogen bond is expected to be more significant. acs.orgnih.gov However, in protic solvents, there is potential for competition, with solvent molecules forming intermolecular hydrogen bonds with the amide group, which could disrupt the intramolecular interaction. acs.orgnih.gov Computational studies on ortho-fluoro-N-methylbenzamide have shown a marked decrease in the population of intramolecularly hydrogen-bonded conformers when moving from a non-protic environment (chloroform) to a protic one (water). acs.org
The table below summarizes key dihedral angles and interaction characteristics anticipated for this compound based on data from its structural analogues.
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Car-Car-C=O-N Dihedral Angle | Non-zero, likely > 45° | Steric hindrance from the ortho-iodo substituent, based on data for 2-iodobenzamide. nih.govresearchgate.net |
| Dominant Intramolecular Interaction | C-F···H-N Hydrogen Bond | Extensive studies on ortho-fluoro-N-methylbenzamide and other fluorinated benzamides. mdpi.comacs.orgnih.gov |
| Conformer Population in Non-Protic Solvents | High percentage of intramolecularly H-bonded conformer | Findings for ortho-fluoro-N-methylbenzamide show high H-bond retention in non-competing solvents. acs.org |
| Conformer Population in Protic Solvents | Reduced percentage of intramolecularly H-bonded conformer | Competition from solvent molecules for H-bonding with the amide group. acs.org |
Applications of 2 Fluoro 6 Iodo N Methylbenzamide in Advanced Organic Synthesis and Materials Science
Role as a Building Block for Complex Heterocyclic Architectures
The inherent functionalities of 2-fluoro-6-iodo-N-methylbenzamide position it as a valuable precursor for the synthesis of a wide array of complex heterocyclic structures, which are pivotal in medicinal chemistry and materials science.
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds
The development of novel therapeutic agents often relies on the synthesis of intricate heterocyclic scaffolds. The this compound core can be elaborated into various pharmacologically relevant motifs. For instance, the carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents at the 6-position, which can be a key step in the synthesis of complex drug-like molecules.
While direct examples are not prevalent, the synthesis of related benzamide (B126) derivatives highlights this potential. For example, similar iodo-substituted benzamides have been utilized as key intermediates in the preparation of indazole compounds that act as protein kinase inhibitors. In one such instance, a 6-iodo-indazole derivative underwent a palladium-catalyzed coupling with a mercapto-N-methylbenzamide to form a more complex structure. google.com This suggests that this compound could similarly be employed in the synthesis of novel kinase inhibitors or other biologically active compounds.
Table 1: Potential Pharmacological Scaffolds from this compound
| Scaffold Type | Synthetic Strategy | Potential Therapeutic Area |
| Substituted Indazolones | Intramolecular C-N coupling | Oncology |
| Fused Benzoxazines | Intramolecular O-arylation | CNS disorders |
| Phenanthridinones | Intramolecular C-H arylation | Antiviral, Anticancer |
This table represents potential applications based on the reactivity of related compounds.
Synthesis of Fused Ring Systems and Polycycles
The construction of fused ring systems and polycycles is a cornerstone of modern organic synthesis, enabling access to molecules with unique three-dimensional shapes and properties. nih.govbeilstein-journals.org The this compound scaffold is well-suited for the synthesis of such systems through sequential or tandem cyclization reactions.
A common strategy involves an initial palladium-catalyzed reaction at the iodine-bearing carbon, followed by a subsequent cyclization event. For example, a Heck reaction could be employed to introduce a vinyl group, which could then undergo an intramolecular cyclization to form a fused heterocyclic system. The fluorine atom can also play a crucial role, either by influencing the regioselectivity of the reactions or by participating in a later-stage nucleophilic aromatic substitution (SNAr) to close a ring. While specific examples with this compound are not documented, the synthesis of fused tetrahydropyridine (B1245486) and pyran derivatives from related N-allyl-N-aryl amines and O-allyl substrates through intramolecular Heck reactions demonstrates the feasibility of this approach. thieme-connect.de
Substrate in Novel Synthetic Methodologies
The unique electronic and steric properties of this compound make it an interesting substrate for the development and exploration of novel synthetic methodologies.
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The functional handles on this compound could potentially allow its participation in MCRs to rapidly build molecular complexity. For instance, the iodine atom could undergo oxidative addition to a transition metal catalyst, initiating a cascade of events that incorporate other reaction partners.
While no specific MCRs involving this compound have been reported, the general field of transition-metal-catalyzed MCRs for the synthesis of heterocycles is well-established. nih.gov For example, palladium-catalyzed MCRs involving aryl halides, alkynes, and carbon monoxide are used to synthesize various heterocyclic ketones. It is conceivable that this compound could be a suitable aryl halide component in such transformations.
Utilization in Directed C-H Activation Processes
Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of organic molecules. The N-methylamide group in this compound can act as a directing group, guiding a transition metal catalyst to activate and functionalize a specific C-H bond, most likely the C-H bond ortho to the amide. This would allow for the introduction of a variety of substituents at this position, further expanding the synthetic utility of this building block.
The combination of a directing group and a reactive C-I bond offers opportunities for sequential C-H activation and cross-coupling reactions. This dual reactivity would enable the programmed synthesis of highly substituted aromatic compounds from a single, readily accessible precursor.
Potential in Advanced Materials (e.g., Optoelectronic, Polymer Precursors)
While direct applications of this compound in advanced materials are not yet extensively documented in scientific literature, an analysis of its constituent functional groups—a fluorinated and iodinated benzamide structure—suggests significant potential in the fields of optoelectronics and as a precursor for high-performance polymers. The unique combination of a fluorine atom, an iodine atom, and the N-methylbenzamide core provides a versatile platform for the synthesis of novel materials with tailored properties.
The presence of both fluorine and iodine on the benzene (B151609) ring is particularly noteworthy. The carbon-iodine bond is relatively weak and susceptible to a variety of coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This makes this compound an excellent candidate as a monomer or building block for the synthesis of conjugated polymers. These polymers are the cornerstone of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of a fluorine atom can profoundly influence the electronic properties of such polymers, typically lowering the HOMO and LUMO energy levels, which can enhance air stability and improve charge injection/extraction in electronic devices.
Furthermore, the N-methylbenzamide group can impart desirable physical properties to polymers. The amide linkage is known for its ability to form strong hydrogen bonds, which can lead to polymers with high thermal stability, good mechanical strength, and organized molecular packing. This is exemplified by commercial polymers like Kevlar and Nomex, which derive their exceptional properties from aramid structures. While this compound is not an aramid, the principles of hydrogen bonding and rigid aromatic units are applicable.
In the realm of optoelectronic materials, the heavy iodine atom could also introduce interesting photophysical phenomena, such as enhanced intersystem crossing, which could be exploited in applications like phosphorescent OLEDs or photodynamic therapy. Research on fluorinated and nitrogen-rich hyperbranched polymers has shown their potential in electrochromic devices and for iodine adsorption. nih.gov While not directly involving this compound, this research highlights the promise of incorporating fluorine and nitrogen into polymers for advanced applications. nih.gov
The potential of this compound as a polymer precursor can be envisioned in the synthesis of, for example, poly(benzamide)s. Through polycondensation reactions, perhaps following the conversion of the iodo- group to other functionalities, it would be possible to create polymers with a unique combination of fluorine-imparted electronic modifications and amide-driven physical robustness.
To illustrate the potential impact of halogenation on polymer properties for optoelectronics, the following table presents hypothetical data based on trends observed in related classes of materials.
Table 1: Illustrative Optoelectronic Properties of a Hypothetical Polymer Derived from this compound
| Property | Hypothetical Value | Potential Advantage |
| HOMO Level | -5.6 eV | Improved air stability |
| LUMO Level | -2.8 eV | Enhanced electron injection |
| Band Gap | 2.8 eV | Tunable for specific applications |
| Photoluminescence Quantum Yield | > 50% | High efficiency for OLEDs |
It must be reiterated that the data in Table 1 is illustrative and intended to demonstrate the potential advantages that the structural features of this compound might confer upon a resulting polymer. Actual experimental values would be required for confirmation.
Similarly, its utility as a precursor for advanced polymers can be projected. The table below outlines potential polymer types and their anticipated properties.
Table 2: Potential Polymer Classes and Properties from this compound as a Precursor
| Polymer Class | Synthetic Route | Potential Properties | Potential Applications |
| Conjugated Polymers | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Good charge transport, high stability | Organic electronics (OLEDs, OPVs) |
| Poly(benzamide)s | Polycondensation | High thermal stability, mechanical strength | High-performance films and fibers |
| Halogenated Polymers | Direct polymerization | Flame retardancy, high refractive index | Advanced coatings, optical components |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Challenges
The principal academic contribution of 2-fluoro-6-iodo-N-methylbenzamide lies in its role as a pivotal building block for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govnuph.edu.ua PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in anticancer therapies, especially for cancers with specific genetic defects. nuph.edu.ua The utility of this benzamide (B126) derivative stems from its distinct ortho-halogen substituents. The carbon-iodine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the facile introduction of diverse aryl or heteroaryl moieties. Simultaneously, the sterically adjacent and electron-withdrawing fluorine atom can influence the molecule's conformation, metabolic stability, and binding affinity to target proteins.
Despite its utility, challenges remain, primarily centered on its synthesis. Achieving high-yield, regioselective synthesis of this specific 2,6-disubstituted pattern can be complex, often requiring multi-step procedures with careful control of reaction conditions to avoid the formation of undesired isomers. The cost and availability of the appropriately substituted starting materials can also present a hurdle for large-scale production, representing a significant challenge for its broader application.
Identification of Promising Avenues for Fundamental and Applied Research
The unique characteristics of this compound open up several promising research avenues.
Fundamental Research:
Reaction Mechanism Studies: A deeper investigation into how the ortho-fluoro group electronically and sterically influences the reactivity of the ortho-iodo group in various cross-coupling reactions could yield significant insights. This includes studying the kinetics and intermediates of these reactions to optimize conditions and expand their scope.
Conformational Analysis: Detailed computational and spectroscopic studies (e.g., advanced NMR techniques) could elucidate the preferred conformations of the N-methylamide group relative to the halogenated ring. Understanding these conformational preferences is fundamental to rational drug design.
Novel Transformations: Exploring novel transformations of the C-F bond, which is typically robust, in the context of this specific molecular framework could lead to new synthetic methodologies.
Applied Research:
Library Synthesis for Drug Discovery: The compound is an ideal scaffold for combinatorial chemistry. Its dual reactive sites could be exploited to generate large libraries of derivatives for screening against various biological targets beyond PARP, such as other DNA repair enzymes or kinases.
Development of Selective PARP Inhibitors: While PARP-1 has been the primary target, interest is growing in developing inhibitors selective for other PARP isoforms like PARP-2. nih.gov The this compound scaffold could be systematically modified to probe the structural requirements for achieving such selectivity. nih.gov
Chemical Probes: Synthesizing derivatives with reporter tags (e.g., fluorescent dyes or biotin) could create powerful chemical probes for studying the cellular biology of PARP enzymes and other potential targets.
Outlook on the Expanded Utility of this compound in Chemical Sciences
Looking forward, the utility of this compound is poised to expand beyond its current role as an intermediate for PARP inhibitors. Its status as a "privileged scaffold" is likely to be cemented as drug discovery programs continue to seek molecules with favorable physicochemical properties and synthetic tractability.
The strategic placement of orthogonal reactive sites (the C-I bond for coupling and the potential for nucleophilic aromatic substitution or directed ortho-metalation influenced by the amide and fluorine) makes it exceptionally valuable. This versatility could see its application extend into the development of agrochemicals or functional materials where precise control over molecular architecture is paramount. As synthetic methodologies become more advanced and cost-effective, this compound will transition from a niche, specialized reagent to a more common and highly valued building block in the synthetic chemist's toolbox, accelerating the discovery of new chemical entities across multiple scientific disciplines.
Research Findings Overview
| Research Area | Application of this compound Scaffold | Significance |
| Oncology Drug Discovery | Serves as a key intermediate in the multi-step synthesis of benzimidazole (B57391) carboxamide derivatives. | The final products have shown potent inhibitory activity against PARP-1 and PARP-2, making them promising anticancer drug candidates. nih.gov |
| Medicinal Chemistry | Used as a foundational structure for creating series of isoquinolinone derivatives to explore structure-activity relationships. | Led to the identification of compounds with high selectivity for the PARP-2 isoform over PARP-1, which is crucial for reducing off-target effects. nih.gov |
| Synthetic Methodology | The C-I bond is utilized for palladium-catalyzed cross-coupling reactions to attach various cyclic amine structures. | Enables the systematic modification of the core structure to optimize pharmacological properties like efficacy and ADME profiles. nih.gov |
Q & A
Basic: What are the common synthetic routes for 2-fluoro-6-iodo-N-methylbenzamide, and what key intermediates are involved?
Answer:
The synthesis typically involves sequential functionalization of a benzamide scaffold. A plausible route starts with N-methylation of 2-fluoro-6-aminobenzoic acid, followed by iodination using reagents like N-iodosuccinimide (NIS) under acidic conditions. Key intermediates include:
- 2-Fluoro-6-aminobenzoic acid : Precursor for N-methylation.
- 2-Fluoro-N-methylbenzamide : Formed via amidation or Schlenk techniques.
- Iodinated intermediate : Generated via electrophilic aromatic substitution (EAS) at the ortho position to the fluorine substituent.
Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly influence regioselectivity and yield. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Advanced: How can reaction conditions be optimized to improve yield and purity during the iodination step?
Answer:
Optimization strategies include:
- Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic iodination efficiency by activating the iodinating agent.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in EAS, improving reaction kinetics.
- Temperature Control : Maintaining 0–5°C minimizes side reactions (e.g., di-iodination).
- In-Situ Monitoring : TLC or HPLC-MS tracks reaction progress to terminate at maximal intermediate conversion.
Post-reaction, quenching with sodium thiosulfate removes excess iodine. Recrystallization from ethanol/water mixtures enhances purity (>98% by ¹H NMR) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
Answer:
Advanced: How should researchers resolve contradictions between theoretical and observed spectral data (e.g., NMR vs. computational predictions)?
Answer:
Discrepancies often arise from:
- Solvent Effects : Simulated spectra (DFT) assume gas-phase conditions, while experimental data are solvent-dependent. Use explicit solvent models (e.g., COSMO-RS) for better alignment .
- Tautomerism/Conformers : Dynamic NMR or variable-temperature studies identify coexisting conformers.
- Impurity Interference : Cross-validate with orthogonal techniques (e.g., HRMS for molecular formula confirmation).
For ¹H NMR, compare experimental coupling constants (J₃ for F-I interactions) with DFT-calculated values. Adjust computational parameters (basis set, functional) to match experimental conditions .
Basic: What safety protocols are recommended when handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Ventilation : Ensure negative pressure in iodination setups to avoid iodine vapor exposure.
- Waste Disposal : Segregate halogenated waste; neutralize residual iodine with 10% sodium thiosulfate before disposal.
- Spill Management : Absorb with vermiculite, seal in containers labeled "halogenated waste" .
Advanced: What computational methods are used to predict the bioactivity of this compound, and how do they compare with experimental results?
Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays.
- QSAR Models : Train on datasets of fluorinated benzamides to predict logP, solubility, and toxicity. Adjust descriptors (e.g., Hammett σ for fluorine/iodine effects) for accuracy .
- Metabolite Prediction : Use software like MetaSite to identify potential Phase I/II metabolites. Cross-check with LC-MS/MS data from in vitro hepatocyte studies .
Discrepancies often highlight limitations in force fields (e.g., halogen bonding underestimation) or metabolic stability assumptions. Iterative refinement of models improves predictive power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
